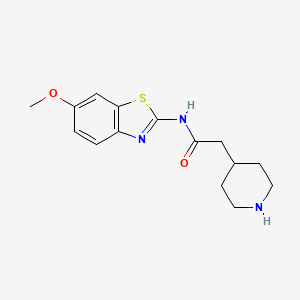![molecular formula C16H16N2O2S B7576625 3-[3-(4-hydroxyphenyl)sulfanylpropyl]-1H-benzimidazol-2-one](/img/structure/B7576625.png)
3-[3-(4-hydroxyphenyl)sulfanylpropyl]-1H-benzimidazol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-(4-hydroxyphenyl)sulfanylpropyl]-1H-benzimidazol-2-one, also known as HPB, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields.
科学研究应用
3-[3-(4-hydroxyphenyl)sulfanylpropyl]-1H-benzimidazol-2-one has been extensively studied for its potential applications in various fields such as cancer research, neuroprotection, and anti-inflammatory therapy. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's disease by reducing oxidative stress and inflammation in the brain. Moreover, this compound has been shown to have anti-inflammatory effects and can reduce inflammation in various tissues, including the lungs and liver.
作用机制
The mechanism of action of 3-[3-(4-hydroxyphenyl)sulfanylpropyl]-1H-benzimidazol-2-one involves its ability to inhibit various signaling pathways that are involved in cancer cell growth and inflammation. This compound has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and proliferation. Additionally, this compound can inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response. By inhibiting these pathways, this compound can induce apoptosis in cancer cells and reduce inflammation in various tissues.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are involved in the apoptotic pathway. Additionally, this compound has been shown to reduce oxidative stress and inflammation in various tissues by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. Moreover, this compound has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in inflammation.
实验室实验的优点和局限性
One of the major advantages of using 3-[3-(4-hydroxyphenyl)sulfanylpropyl]-1H-benzimidazol-2-one in lab experiments is its potent anti-cancer and anti-inflammatory properties. Additionally, this compound is relatively easy to synthesize and can be obtained in pure form through recrystallization. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research involving 3-[3-(4-hydroxyphenyl)sulfanylpropyl]-1H-benzimidazol-2-one. One area of research is the development of this compound analogs with improved solubility and bioavailability. Additionally, more studies are needed to determine the optimal dosage and administration route for this compound in various applications. Moreover, further research is needed to investigate the potential use of this compound in combination with other drugs for enhanced therapeutic effects.
合成方法
The synthesis method of 3-[3-(4-hydroxyphenyl)sulfanylpropyl]-1H-benzimidazol-2-one involves the reaction of 4-hydroxybenzenethiol with 3-bromopropylamine and 1H-benzimidazole-2-one in the presence of a base. The resulting product is then purified through recrystallization to obtain pure this compound.
属性
IUPAC Name |
3-[3-(4-hydroxyphenyl)sulfanylpropyl]-1H-benzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c19-12-6-8-13(9-7-12)21-11-3-10-18-15-5-2-1-4-14(15)17-16(18)20/h1-2,4-9,19H,3,10-11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFLUVFONYJJFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)N2CCCSC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(5-methyl-1H-pyrazol-4-yl)methylsulfamoylmethyl]benzoic acid](/img/structure/B7576546.png)
![5-[Methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7576555.png)

![3-[Ethyl-(4-propan-2-ylphenyl)sulfonylamino]propanoic acid](/img/structure/B7576557.png)
![2-[(3-Hydroxypyridine-2-carbonyl)-propylamino]acetic acid](/img/structure/B7576566.png)
![2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-propylamino]acetic acid](/img/structure/B7576570.png)
![2-[[3-(Dimethylamino)benzoyl]-propylamino]acetic acid](/img/structure/B7576594.png)

![2-[(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)-propylamino]acetic acid](/img/structure/B7576622.png)

![4-[4-(Trifluoromethylsulfonyl)phenyl]sulfanylphenol](/img/structure/B7576642.png)
![2-[4-[[2-(2-Methyl-1,3-thiazol-4-yl)acetyl]amino]pyrazol-1-yl]acetic acid](/img/structure/B7576648.png)
![N-[(2-methylpyrazol-3-yl)methyl]quinoxalin-2-amine](/img/structure/B7576653.png)
